molecular formula C11H13NO2 B13618099 4-(2-Ethylphenyl)oxazolidin-2-one

4-(2-Ethylphenyl)oxazolidin-2-one

Cat. No.: B13618099
M. Wt: 191.23 g/mol
InChI Key: CGUJZPCUAYAOJR-UHFFFAOYSA-N
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Description

4-(2-Ethylphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-ethylphenyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates or phosgene derivatives. One common method includes the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization using ethyl carbonate or phosgene . Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .

Industrial Production Methods: Industrial production methods for oxazolidinones often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other functionalized derivatives .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(2-ethylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-2-8-5-3-4-6-9(8)10-7-14-11(13)12-10/h3-6,10H,2,7H2,1H3,(H,12,13)

InChI Key

CGUJZPCUAYAOJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2COC(=O)N2

Origin of Product

United States

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